molecular formula C28H29N3O3 B11429253 1-(3,5-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(3,5-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11429253
M. Wt: 455.5 g/mol
InChI Key: YYRQQTMQHIUUPE-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, substituted with a benzodiazole and a dimethylphenyl group

Preparation Methods

The synthesis of 1-(3,5-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzodiazole Moiety: This step involves the reaction of the pyrrolidinone intermediate with a benzodiazole derivative, often facilitated by a catalyst.

    Substitution with Dimethylphenyl Group:

Industrial production methods would likely optimize these steps to enhance yield, purity, and cost-effectiveness, potentially involving continuous flow processes and advanced catalytic systems.

Chemical Reactions Analysis

1-(3,5-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies:

    Industrial Applications: The compound’s stability and reactivity may make it useful in various industrial processes, including catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The benzodiazole moiety may interact with certain enzymes or receptors, modulating their activity. The pyrrolidinone core and dimethylphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(3,5-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one include:

The uniqueness of 1-(3,5-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one lies in its combination of a pyrrolidinone core with a benzodiazole and dimethylphenyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O3/c1-19-14-20(2)16-22(15-19)31-18-21(17-27(31)32)28-29-25-6-4-5-7-26(25)30(28)12-13-34-24-10-8-23(33-3)9-11-24/h4-11,14-16,21H,12-13,17-18H2,1-3H3

InChI Key

YYRQQTMQHIUUPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)OC)C

Origin of Product

United States

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